2-(Bromomethyl)-5-phenyl-1,3-oxazole chemical structure and properties
2-(Bromomethyl)-5-phenyl-1,3-oxazole chemical structure and properties
An In-Depth Technical Guide to 2-(Bromomethyl)-5-phenyl-1,3-oxazole: A Versatile Intermediate in Modern Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-phenyl-1,3-oxazole, a pivotal heterocyclic intermediate in organic synthesis and medicinal chemistry. The document delineates its core chemical structure, physicochemical properties, and spectroscopic profile. We explore its synthesis, inherent reactivity—dominated by the labile bromomethyl group—and its significant applications as a foundational building block for pharmacologically active compounds. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this compound, grounded in authoritative references and detailed experimental considerations.
Introduction: The Strategic Importance of the Oxazole Scaffold
The 1,3-oxazole ring is a prominent pharmacophore found in a multitude of biologically active natural products and synthetic compounds.[1][2] Its presence often confers favorable metabolic stability, lipophilicity, and crucial binding interactions with biological targets.[3] Oxazole derivatives have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antiproliferative, and analgesic properties.[1][4]
Within this valuable class of compounds, 2-(Bromomethyl)-5-phenyl-1,3-oxazole stands out as a particularly strategic synthetic intermediate.[3] Its structure combines the stable, aromatic 5-phenyloxazole core with a highly reactive bromomethyl group at the 2-position. This "activated" handle provides a direct and efficient anchor point for nucleophilic substitution, enabling the facile introduction of the phenyloxazole moiety into a diverse array of molecular architectures. This guide serves as a senior-level resource, detailing the essential knowledge required to effectively handle, characterize, and strategically deploy this versatile building block in research and development settings.
Chemical Structure and Physicochemical Properties
The functionality of 2-(Bromomethyl)-5-phenyl-1,3-oxazole is a direct consequence of its hybrid structure: an aromatic core that provides stability and a reactive side chain that invites chemical modification.
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1,3-Oxazole Ring: A five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is generally stable under various reaction conditions.[5]
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5-Phenyl Group: The phenyl substituent at the C5 position contributes to the molecule's overall stability through resonance.
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2-Bromomethyl Group: The key to the molecule's synthetic utility. The bromine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]
Caption: Chemical Structure of 2-(Bromomethyl)-5-phenyl-1,3-oxazole.
Physicochemical Data Summary
The following table summarizes the core properties of the compound, essential for experimental design and safety assessments.
| Property | Value | Reference |
| IUPAC Name | 2-(bromomethyl)-5-phenyl-1,3-oxazole | [6] |
| Molecular Formula | C₁₀H₈BrNO | [6] |
| Molecular Weight | 238.08 g/mol | [6] |
| Monoisotopic Mass | 236.97893 Da | [6] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN=C(O2)CBr | [6] |
| InChI Key | FVGRNEHKHQIBEU-UHFFFAOYSA-N | [6] |
| Appearance | Expected to be a solid (Varies by purity) | [7] |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | [3] |
Spectroscopic Profile
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¹H NMR: The most characteristic signal is a singlet for the bromomethyl protons (-CH₂Br), expected to appear in the range of δ 4.5-5.0 ppm. The protons of the phenyl group will appear in the aromatic region (δ 7.2-8.0 ppm), and the proton on the oxazole ring (at C4) will likely be a singlet further downfield.
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¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) will be a key indicator. The spectrum will also show distinct signals for the carbons of the oxazole ring and the phenyl group. The C2, C4, and C5 carbons of the oxazole ring typically resonate at approximately 161, 125, and 151 ppm, respectively, though these values are influenced by substituents.[8]
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Mass Spectrometry (HRMS): High-resolution mass spectrometry should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of the compound's elemental composition.[9]
Synthesis and Purification
The synthesis of 2-(bromomethyl)-5-phenyl-1,3-oxazole typically involves the cyclization of a suitable precursor. A common and effective strategy is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones.[5] A plausible modern approach would adapt this by using bromoacetamide and 2-bromoacetophenone.
Caption: Conceptual workflow for the synthesis of the target compound.
General Experimental Protocol (Illustrative)
This protocol outlines a representative synthetic procedure. Causality: The choice of a strong dehydrating agent is critical to drive the cyclization and formation of the oxazole ring. The purification method is chosen to remove unreacted starting materials and byproducts.
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Reaction Setup: To a solution of 2-bromoacetophenone in a suitable solvent (e.g., toluene), add an equimolar amount of bromoacetamide.
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Cyclization: Add a dehydrating agent (e.g., phosphorus oxychloride or concentrated sulfuric acid) dropwise at a controlled temperature. Heat the reaction mixture to reflux.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
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Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the organic extract under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[10]
Chemical Reactivity and Mechanistic Insights
The synthetic power of 2-(Bromomethyl)-5-phenyl-1,3-oxazole is overwhelmingly dictated by the reactivity of the C-Br bond. It is an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution
The compound readily reacts with a wide range of nucleophiles. This reactivity is enhanced because bromide is a very good leaving group, and the resulting transition state is stabilized. This makes it a more reactive alkylating agent than its chloro-methyl counterpart.[3]
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With Amines: Forms 2-(aminomethyl)-5-phenyl-1,3-oxazoles.
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With Thiols: Yields 2-(thiomethyl) derivatives.
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With Alkoxides: Produces 2-(alkoxymethyl) ethers.
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With Carbanions: Allows for C-C bond formation, crucial for extending carbon chains, as seen in the synthesis of the NSAID Oxaprozin.[11]
Caption: Workflow for generating a chemical library for drug discovery.
Safety, Handling, and Storage
As a reactive alkylating agent, 2-(Bromomethyl)-5-phenyl-1,3-oxazole requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous brominated heterocyclic compounds should inform handling procedures. [12][13]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. [12]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases. [12]* First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist. [13]
Conclusion
2-(Bromomethyl)-5-phenyl-1,3-oxazole is a high-value synthetic intermediate whose utility is rooted in the predictable and efficient reactivity of its bromomethyl group. It provides a robust platform for introducing the medicinally relevant 5-phenyloxazole scaffold into new molecular entities. For researchers in drug discovery and synthetic chemistry, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics and complex organic molecules.
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Popova, N. A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Retrieved from [Link]
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ResearchGate. (2020). Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). Retrieved from [Link]
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Al-Amiery, A. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]
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Oniga, S., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Retrieved from [Link]
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Shang, X-F., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. Retrieved from [Link]
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